Triethylsilylmethanethiol
Description
Triethylsilylmethanethiol (chemical formula: (C₂H₅)₃Si–CH₂SH) is an organosilicon compound featuring a triethylsilyl group bonded to a methanethiol moiety. The silyl group imparts unique steric and electronic properties, distinguishing it from other thiol derivatives. Organosilicon thiols like this compound are often utilized in organic synthesis as protective groups or ligands due to their moderate reactivity and tunable steric bulk .
Properties
CAS No. |
18441-99-1 |
|---|---|
Molecular Formula |
C7H18SSi |
Molecular Weight |
162.37 g/mol |
IUPAC Name |
triethylsilylmethanethiol |
InChI |
InChI=1S/C7H18SSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
QNJOPPUZNPXERR-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CS |
Canonical SMILES |
CC[Si](CC)(CC)CS |
Other CAS No. |
18441-99-1 |
Synonyms |
(Triethylsilyl)methanethiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related methanethiol derivatives are analyzed for comparative insights:
(3-Methylphenyl)methanethiol
- Structure : CH₃C₆H₄–CH₂SH (aromatic substitution at the meta position).
- Properties: Molecular Weight: 138.23 g/mol . Purity: 95% (commercial grade) . Applications: Used in organic synthesis and as a precursor for functionalized materials. The methyl group enhances lipophilicity, improving solubility in nonpolar solvents.
Ethanethiol
- Structure : CH₃CH₂–SH (simple aliphatic thiol).
- Properties :
(3-Chlorophenyl)methanethiol
- Structure : ClC₆H₄–CH₂SH (chlorine substitution at the meta position).
- Properties :
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | Purity (%) | Key Substituent | Applications |
|---|---|---|---|---|
| Triethylsilylmethanethiol* | ~190.42 (calculated) | N/A | Triethylsilyl | Organic synthesis, ligand design |
| (3-Methylphenyl)methanethiol | 138.23 | 95 | 3-Methylphenyl | Material science, pharmaceuticals |
| Ethanethiol | 62.13 | N/A | Ethyl | Industrial solvents |
| (3-Chlorophenyl)methanethiol | 158.64 | High | 3-Chlorophenyl | Reactive intermediates, agrochemicals |
Research Findings
- Steric Effects : The triethylsilyl group in this compound likely provides greater steric hindrance compared to aryl or alkyl substituents, slowing reaction kinetics in crowded environments .
- Electronic Modulation : Aryl substituents (e.g., 3-methylphenyl or 3-chlorophenyl) alter electron density at the thiol group, influencing acidity and nucleophilicity. Chlorine’s electronegativity enhances oxidative stability .
- Safety and Handling : Aliphatic thiols like ethanethiol require stringent safety measures due to volatility, whereas silylated derivatives may offer improved handling stability .
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